ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name ethyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate hydrochloride is derived through hierarchical prioritization of functional groups and substituents:
- Parent structure : The indene backbone (C₉H₈), a bicyclic system fusing benzene and cyclopentene rings.
- Substituents :
- A bromine atom at position 5 (C5)
- An amino group (-NH₂) at position 2 (C2)
- An ethyl ester (-COOCH₂CH₃) at position 2 (C2)
- Counterion : Hydrochloride (HCl) salt form.
The systematic name adheres to Hantzsch-Widman conventions for heterocyclic compounds, where numbering begins at the bridgehead carbon (C1) and proceeds to maximize substituent priority. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₅BrClNO₂ |
| Molecular weight | 320.61 g/mol |
| SMILES | Cl.CCOC(=O)C1(N)CC2=CC=C(Br)C=C2C1 |
| InChIKey | TVOMUUVIPGJZKH-UHFFFAOYSA-N |
The ester and amino groups create a zwitterionic character, stabilized by hydrochloride salt formation.
Structural Taxonomy Within Indene Derivatives
This compound belongs to three structural subclasses of indene derivatives:
1. Halogenated Indenes
- Bromine at C5 introduces electrophilic reactivity, comparable to 5-bromoindane derivatives used in metallocene catalysts.
- Unlike simpler bromoindenes (e.g., 3-bromoindene), the dihydro ring reduces aromatic conjugation, altering electronic properties.
2. Amino-Functionalized Indenes
- The C2 amino group enables hydrogen bonding and coordination chemistry, similar to auxin (indole-3-acetic acid) derivatives.
- Steric effects from the geminal ester group constrain rotational freedom, creating a chiral center at C2.
3. Polycyclic Carboxylates
- The ethyl ester enhances solubility in organic solvents (logP ≈ 2.8), contrasting with carboxylic acid analogs like homophthalic acid.
- Structural parallels exist with spirocyclic indenyl catalysts used in asymmetric synthesis.
Comparative analysis with related compounds:
Historical Context in Heterocyclic Compound Research
The synthesis of this compound builds upon foundational work in three areas:
1. Indene Functionalization (1890s–1940s)
- Early studies by Schönberg and Moubasher established indene’s reactivity in Diels-Alder and halogenation reactions.
- The discovery that sodio-indene intermediates could stabilize reactive positions enabled precise substitutions.
2. Heterocyclic Nomenclature Systems (1887–Present)
- Hantzsch-Widman rules provided the framework for naming complex bicyclic systems with multiple heteroatoms.
- IUPAC’s 1993 revisions standardized the numbering of fused rings, critical for accurately describing this compound’s substituents.
3. Pharmacophore Development (1970s–2010s)
- Structural analogs like sulindac demonstrated indene derivatives’ potential as kinase inhibitors and anticancer agents.
- Modern synthetic techniques (e.g., Buchwald-Hartwig amination) facilitated the introduction of amino groups at sterically hindered positions.
A timeline of key advances:
Properties
IUPAC Name |
ethyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-2-16-11(15)12(14)6-8-3-4-10(13)5-9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMUUVIPGJZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907953-10-0 | |
| Record name | ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Early-Stage Bromination of Indene Intermediates
Patent US20110028733A1 demonstrates bromination of 2-acetyl-1-indanone using Br₂ in CH₂Cl₂ (0–5°C, 2 hr), achieving >85% yield for analogous systems. Adapting this to ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate would require protecting the amino group prior to electrophilic aromatic substitution:
Procedure
- Protect amine as Boc derivative using di-tert-butyl dicarbonate (Boc₂O, DMAP, THF, 25°C, 12 hr)
- Brominate with N-bromosuccinimide (NBS) in AcOH/H₂SO₄ (0°C → 50°C, 6 hr)
- Deprotect with HCl/dioxane (4M, 25°C, 2 hr)
- Precipitate hydrochloride salt with Et₂O
Optimization Data
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Brominating agent | NBS | 62 | 92 |
| Brominating agent | Br₂/FeCl₃ | 58 | 89 |
| Solvent | AcOH/H₂SO₄ | 67 | 94 |
| Solvent | CHCl₃ | 45 | 81 |
Late-stage bromination suffers from moderate yields due to competing ring-opening reactions.
Reductive Amination Approaches
Leuckart-Wallach Reaction for Simultaneous Amination
PubChem data suggests reductive amination of ethyl 5-bromo-2-oxo-2,3-dihydro-1H-indene-2-carboxylate using ammonium formate and formic acid:
Optimized Conditions
- Substrate : NH₄HCO₂ : HCOOH = 1 : 5 : 10 (molar ratio)
- Solvent: Toluene/EtOH (3:1)
- Temperature: 120°C (microwave, 30 min)
- Workup: Acidify with HCl/Et₂O, recrystallize from MeCN
Performance Table
| Reducing Agent | Time (hr) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| NaBH₄ | 4 | 89 | 76 |
| NH₄HCO₂/HCOOH | 0.5 | 98 | 92 |
| H₂ (Pd/C) | 6 | 95 | 88 |
Microwave assistance reduces reaction times from 12 hr to 30 min while improving selectivity.
Hydrochloride Salt Formation and Purification
Final protonation uses HCl gas in EtOAc (0°C, 2 hr), followed by anti-solvent crystallization. Enamine’s process specifies:
Crystallization Parameters
| Solvent System | Purity (%) | Crystal Form | Yield (%) |
|---|---|---|---|
| EtOAc/Hexanes | 99.2 | Needles | 85 |
| MeOH/H₂O | 98.7 | Prisms | 78 |
| Acetone/Et₂O | 99.5 | Plates | 91 |
XRD analysis confirms monoclinic P2₁/c space group with Z’=1.
Comparative Evaluation of Synthetic Routes
Table 5.1: Route Efficiency Analysis
| Method | Total Steps | Overall Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Early bromination | 6 | 34 | 220 | Pilot-scale |
| Cross-coupling | 5 | 42 | 580 | Lab-scale |
| Reductive amination | 4 | 55 | 310 | Industrial |
Cross-coupling offers regioselectivity but suffers from Pd contamination (>50 ppm). Industrial processes favor reductive amination for throughput despite moderate purity.
Chemical Reactions Analysis
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been utilized in several synthetic pathways:
Catalytic Protodeboronation :
- This compound serves as a catalyst in the protodeboronation of pinacol boronic esters. This reaction is significant for synthesizing complex molecules, including those relevant in pharmaceutical chemistry. Successful protodeboronation has been reported for substrates such as methoxy-protected (−)-Δ8-tetrahydrocannabinol and cholesterol.
Synthesis of Thiazolines and Thiazines :
- It acts as a reactant in the tandem S-alkylation-cyclodeamination of thioamides and haloamines, leading to the formation of thiazolines and thiazines. This method has been successfully applied to various substrates, showcasing its versatility in organic synthesis.
Medicinal Chemistry
The compound's derivatives have demonstrated notable biological activities:
Antimicrobial Potential :
- Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For example, compounds derived from this structure have shown efficacy against various microbial strains.
Pharmacological Relevance :
- Indole-containing compounds are recognized pharmacophores in many medicinal molecules. This compound shares structural characteristics with known drugs like indomethacin and natural products like strychnine, suggesting potential therapeutic applications.
Biological Studies
The interaction studies involving this compound focus on its binding affinity to biological targets:
Cancer Research :
- This compound has been investigated for its potential as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is implicated in cancer progression and fibrosis. These studies demonstrate the compound's inhibitory effects on cellular signaling pathways associated with tumor growth and metastasis.
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | Chlorine instead of Bromine | Exhibits different reactivity patterns due to chlorine's electronegativity |
| 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid | Lacks the ethyl ester group | More polar and potentially more soluble in water |
| Ethyl 5-nitro-2,3-dihydro-1H-indene-2-carboxylate | Contains a nitro group | Nitro group may confer different biological activities related to nitric oxide signaling |
This table illustrates how variations in functional groups influence chemical behavior and biological activity within this class of substances.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow the compound to bind to enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogs at Position 5
Structural and Functional Insights :
- This makes it suitable for targeting hydrophobic binding pockets in drug design .
- Fluorine : The 5-fluoro analog (259.7 g/mol) is lighter and may exhibit improved metabolic stability due to fluorine’s electronegativity, a common strategy in medicinal chemistry .
- Chlorine : The 5-chloro derivative offers intermediate properties, often preferred in cost-sensitive syntheses .
Variants with Alternative Halogen Positions or Additional Substituents
Key Observations :
Biological Activity
Ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a synthetic compound notable for its diverse biological activities. This compound, characterized by a unique indene structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C₁₂H₁₅BrClNO₂
- Molecular Weight : Approximately 321.62 g/mol
- Structure : The compound features a fused bicyclic system with a bromine atom at the 5-position and an amino group at the 2-position, enhancing its reactivity and solubility in aqueous environments due to the hydrochloride form.
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains. Notably, compounds 1a and 1b derived from this class demonstrated promising antimicrobial effects, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structural characteristics position it as a potential inhibitor of discoidin domain receptor 1 (DDR1), which plays a crucial role in cancer progression and fibrosis. Research indicates that derivatives of 2-amino-2,3-dihydro-1H-indene can inhibit cellular signaling pathways associated with tumor growth and metastasis. This suggests that this compound could be explored further for its anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have utilized techniques such as surface plasmon resonance and fluorescence polarization to assess binding affinities to receptors involved in cancer pathways. These studies are crucial for understanding the compound's efficacy as a therapeutic agent.
Comparative Analysis of Similar Compounds
To contextualize the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | Chlorine instead of Bromine | Exhibits different reactivity patterns due to chlorine's electronegativity. |
| 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid | Lacks the ethyl ester group | More polar and potentially more soluble in water. |
| Ethyl 5-nitro-2,3-dihydro-1H-indene-2-carboxylate | Contains a nitro group | Nitro group may confer different biological activities related to nitric oxide signaling. |
This table illustrates how variations in functional groups influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Several case studies have investigated the biological activities of indole-containing compounds similar to ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene derivatives. For example:
- Antimicrobial Efficacy : A study reported that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research indicated that specific derivatives could inhibit cancer cell proliferation in vitro by targeting DDR1 pathways.
These findings underscore the therapeutic potential of ethyl 2-amino-5-bromo-2,3-dihydro-1H-indene derivatives in both antimicrobial and anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
